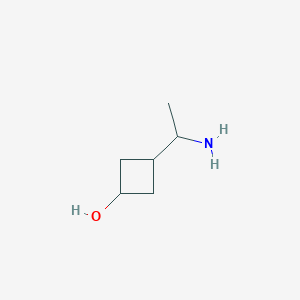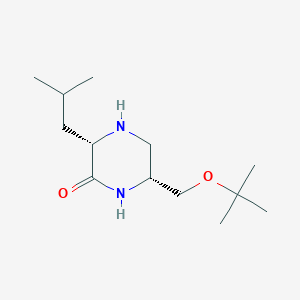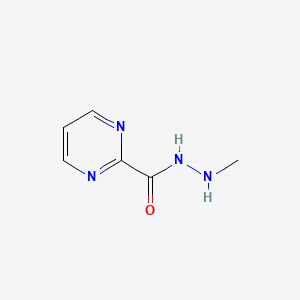amine](/img/structure/B11925299.png)
[2-(Azetidin-1-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)ethylamine is a heterocyclic amine containing an azetidine ring Azetidine is a four-membered saturated heterocycle with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)ethylamine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for 2-(Azetidin-1-yl)ethylamine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other saturated or unsaturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Azetidin-1-yl)ethylamine is used as a building block for the synthesis of more complex heterocyclic compounds . Its unique structure allows for the creation of diverse molecular architectures.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, 2-(Azetidin-1-yl)ethylamine is explored for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring with one nitrogen atom, similar to the azetidine ring in 2-(Azetidin-1-yl)ethylamine.
Pyrrolidine: A five-membered ring with one nitrogen atom, offering different chemical properties and reactivity.
Piperidine: A six-membered ring with one nitrogen atom, commonly used in medicinal chemistry.
Uniqueness
2-(Azetidin-1-yl)ethylamine is unique due to its combination of the azetidine ring and the ethylamine moiety. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C6H14N2/c1-7-3-6-8-4-2-5-8/h7H,2-6H2,1H3 |
InChI Key |
GHRFMGAHWCWXEG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















